The compound "N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine" is a derivative within the quinoxaline family, which is known for its diverse biological activities. Quinoxaline derivatives have been extensively studied due to their pharmacological properties, including antibacterial and anticancer activities. These compounds are of significant interest in medicinal chemistry for their potential therapeutic applications.
The synthesis of new derivatives of quinoxaline, specifically 2,3,6,7-tetra substituted-N-(3-chloroquinoxalin-2-yl)acridin-9-amine, has led to compounds with promising antibacterial and anticancer activities. These activities are thought to be due to the presence of quinoxaline and acridine heterocyclic reaction systems. The derivatives were synthesized through a multi-step process, starting from substituted benzoic acid and aniline, leading to the formation of substituted acridin-9-amine, and finally reacting with dichloroquinoxaline to form the target compounds. The synthesized derivatives were compared with ampicillin as a positive control and showed significant activity, indicating their potential as therapeutic agents2.
In neuropharmacology, the effects of CNQX on dentate granule cells and hilar interneurons suggest potential applications in the modulation of synaptic transmission and the treatment of neurological disorders. The ability of CNQX to increase the frequency of inhibitory postsynaptic currents could be leveraged to develop new treatments for conditions characterized by excessive excitatory neurotransmission, such as epilepsy or anxiety disorders1.
N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine can be classified as:
The synthesis of N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine can involve several methodologies. A common approach is through the reaction of o-phenylenediamine with various nitro-substituted aromatic compounds.
The molecular structure of N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine features:
N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine can participate in various reactions due to its functional groups:
For reduction:
The mechanism of action for N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine primarily relates to its biological activity:
Research indicates that derivatives of quinoxaline compounds exhibit antimicrobial and anticancer properties owing to their ability to interfere with cellular processes.
N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine has several significant applications:
The systematic IUPAC name for the compound is N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine, reflecting its core quinoxaline structure with specific substituents. This nomenclature follows standard IUPAC rules:
Table 1: Nomenclature Summary
Designation | Description |
---|---|
IUPAC Name | N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine |
Alternative Name | 5-Nitro-N,2,3,7-tetramethylquinoxalin-6-amine |
Semisystematic | 5-Nitro-6-(methylamino)-2,3,7-trimethylquinoxaline |
Synonyms include 5-Nitro-N,2,3,7-tetramethylquinoxalin-6-amine and 6-(Methylamino)-5-nitro-2,3,7-trimethylquinoxaline, consistent with naming patterns for tetramethylated nitroquinoxalines in chemical databases [1] [3] [5].
This compound belongs to the tetrasubstituted quinoxaline subclass, characterized by:
Its structure aligns with Type III bioactive quinoxalines (fused bicyclic systems with mixed substituents), as defined in pharmacological studies of kinase inhibitors [4] [8]. The methylation pattern parallels industrial semiconductor precursors like N,N,2,6-tetramethylaniline, though its biological relevance distinguishes it [5] [6].
N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine was first synthesized during structure-activity relationship (SAR) explorations of ASK1 (Apoptosis Signal-Regulating Kinase 1) inhibitors, as reported in 2024 [4]. It emerged from systematic modifications of quinoxaline scaffolds, where researchers introduced methyl groups to optimize steric occupancy and electron distribution around the core. Unlike early quinoxaline drugs (e.g., quinoxaline antibiotics), this compound represents a targeted therapeutic agent designed for kinase modulation. No isolated natural occurrence has been documented, confirming its origin in synthetic medicinal chemistry [4] [8].
Academic Significance:
Table 2: Industrial Applications
Sector | Application | Reference |
---|---|---|
Pharmaceutical | Intermediate for ASK1 inhibitors targeting NASH, multiple sclerosis, and renal fibrosis. | [4] |
Materials Science | Template for N-heterocyclic semiconductors due to electron-deficient backbone. | [6] |
Industrial Value:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: